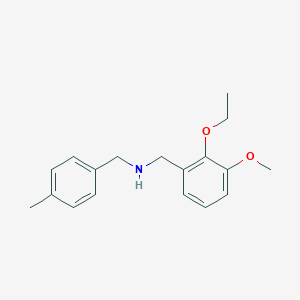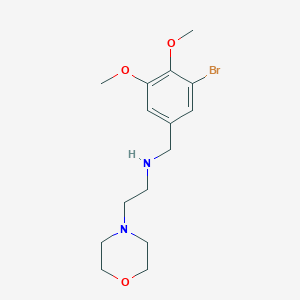
4-(Cyclopentylcarbonyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylcarbonyl)-2-piperazinone, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a cyclic derivative of piperazine and has been found to have several potential applications in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylcarbonyl)-2-piperazinone is not fully understood, but it is believed to act by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to bind to the glycine site on the NMDA receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate and acetylcholine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning processes. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been found to decrease the levels of pro-inflammatory cytokines, which are involved in the development of neuroinflammation.
Advantages and Limitations for Lab Experiments
4-(Cyclopentylcarbonyl)-2-piperazinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. Additionally, this compound has a short half-life, which can limit its effectiveness in some applications.
Future Directions
4-(Cyclopentylcarbonyl)-2-piperazinone has several potential future directions for scientific research. It has been suggested that this compound could be used as a therapeutic agent for cognitive disorders such as Alzheimer's disease. Additionally, this compound could be investigated for its potential as a treatment for neuropathic pain, depression, and anxiety disorders. Future research could also focus on improving the synthesis method of this compound to increase its yield and purity. Furthermore, the mechanism of action of this compound could be further elucidated to better understand its effects on the brain and body.
Conclusion:
This compound is a promising compound that has several potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models and has been shown to enhance memory and learning. This compound has several advantages for lab experiments, including its relative ease of synthesis and stability. However, it also has some limitations, such as low solubility in water and a short half-life. Future research could focus on improving the synthesis method of this compound, investigating its potential as a therapeutic agent for cognitive disorders, and further elucidating its mechanism of action.
Synthesis Methods
The synthesis of 4-(Cyclopentylcarbonyl)-2-piperazinone can be achieved by reacting cyclopentylamine with di-tert-butyl dicarbonate to form the corresponding carbamate. This intermediate is then subjected to hydrogenation using palladium on carbon as a catalyst to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
4-(Cyclopentylcarbonyl)-2-piperazinone has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been shown to enhance memory and learning in rodents, making it a promising candidate for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, this compound has been investigated for its potential as a therapeutic agent for neuropathic pain, depression, and anxiety disorders.
properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(cyclopentanecarbonyl)piperazin-2-one |
InChI |
InChI=1S/C10H16N2O2/c13-9-7-12(6-5-11-9)10(14)8-3-1-2-4-8/h8H,1-7H2,(H,11,13) |
InChI Key |
UOBXMAPJTCMNSY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCNC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chloro-6-methoxy-4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B262684.png)
![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262685.png)
![N-(2-fluorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262686.png)
![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)

![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)
![N-(furan-2-ylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B262700.png)
![4-{2-[(2-Furylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B262702.png)

![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262706.png)

